Cas no 3320-86-3 (1-isocyanato-2-nitro-benzene)

1-Isocyanato-2-nitro-benzene is a nitro-substituted aromatic isocyanate compound primarily used as an intermediate in organic synthesis. Its key advantages include high reactivity due to the electron-withdrawing nitro group, which enhances the electrophilic character of the isocyanate functionality. This property makes it valuable in the preparation of ureas, carbamates, and other derivatives through nucleophilic addition reactions. The compound is particularly useful in the development of specialty polymers, agrochemicals, and pharmaceuticals, where controlled reactivity and functional group compatibility are essential. Proper handling is required due to its potential sensitivity to moisture and irritant properties. Storage under inert conditions is recommended to maintain stability.
1-isocyanato-2-nitro-benzene structure
1-isocyanato-2-nitro-benzene structure
Product Name:1-isocyanato-2-nitro-benzene
CAS No:3320-86-3
MF:C7H4N2O3
MW:164.11826133728
MDL:MFCD00007092
CID:312339
PubChem ID:24856325
Update Time:2025-05-24

1-isocyanato-2-nitro-benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-isocyanato-2-nitro-
    • 1-Isocyanato-2-nitrobenzene
    • 2-Nitrophenyl isocyanate
    • m-Nitrophenylisocyanate
    • o-Nitrophenyl Isocyanate
    • 2-nitrobenzenisocyanate
    • Benzene,1-isocyanato-2-nitro
    • Isocyanic acid,o-nitrophenyl ester
    • ortho-nitrophenylisocyanate
    • 1-isocyanato-2-nitro-benzene
    • AKOS000202532
    • AI3-28252
    • BP-20276
    • 2-nitrophenylisocynate
    • GEO-02021
    • SCHEMBL187375
    • AS-58261
    • 2-Nitrophenyl isocyanate, 95%
    • Isocyanic acid, o-nitrophenyl ester
    • FT-0613205
    • W-200307
    • 1-Isocyanato-2-nitrobenzene #
    • MFCD00007092
    • 2-Nitrophenylisocyanate
    • NSC 5384
    • DTXSID0062975
    • 17b-Methyl-5a-androstane-3a,17b-diol
    • EINECS 222-024-2
    • AB00836
    • NSC-5384
    • 3320-86-3
    • Benzene, 1-isocyanato-2-nitro-
    • nitrophenyl isocyanate
    • NSC5384
    • NS00029434
    • 2-nitro phenyl isocyanate
    • E78159
    • ALBB-007523
    • DB-021450
    • DTXCID8038649
    • STK504593
    • MDL: MFCD00007092
    • Inchi: 1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H
    • InChI Key: JRVZITODZAQRQM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1N=C=O)=O

Computed Properties

  • Exact Mass: 164.02200
  • Monoisotopic Mass: 164.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.2A^2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.5018 (rough estimate)
  • Melting Point: 40-41 °C (lit.)
  • Boiling Point: 135-137 °C/17 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5300 (estimate)
  • PSA: 75.25000
  • LogP: 2.08530
  • Solubility: Uncertain

1-isocyanato-2-nitro-benzene Security Information

1-isocyanato-2-nitro-benzene Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-isocyanato-2-nitro-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:3320-86-3)1-isocyanato-2-nitro-benzene
Order Number:A1207793
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):168.0
Email:sales@amadischem.com

1-isocyanato-2-nitro-benzene Related Literature

Additional information on 1-isocyanato-2-nitro-benzene

Introduction to 1-isocyanato-2-nitro-benzene (CAS No. 3320-86-3)

1-isocyanato-2-nitro-benzene, with the chemical formula C₆H₃NO₃ and CAS number 3320-86-3, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, characterized by its isocyanato functional group and a nitro substituent on the benzene ring, has garnered attention due to its versatile reactivity and potential applications in the development of novel materials and bioactive molecules.

The structural motif of 1-isocyanato-2-nitro-benzene makes it a valuable building block for constructing more complex scaffolds. The presence of both the isocyanato group, which is highly reactive in forming urethane and carbamate derivatives, and the nitro group, which can undergo reduction to an amine or serve as a directing group in metal-catalyzed reactions, provides a rich chemical space for exploration.

In recent years, there has been growing interest in the applications of nitroaromatic compounds in medicinal chemistry. The nitro group, while traditionally associated with explosive compounds, has proven to be a versatile handle for medicinal chemists. For instance, nitroaromatics have been used as pharmacophores in drugs targeting neurological disorders, cancer, and infectious diseases. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets.

1-isocyanato-2-nitro-benzene has been explored as a precursor in the synthesis of biologically active compounds. Its ability to undergo nucleophilic substitution reactions with amines or alcohols allows for the facile preparation of urethanes and carbamates, which are common motifs in drug design. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory and antiviral applications.

One of the notable aspects of 1-isocyanato-2-nitro-benzene is its reactivity toward transition metal catalysts. Transition metals such as palladium, copper, and nickel have been employed to facilitate C-N coupling reactions involving this compound. These reactions can lead to the formation of biaryl structures or heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl groups at various positions on the benzene ring, expanding the structural diversity of potential drug candidates.

The synthesis of 1-isocyanato-2-nitro-benzene itself is an intriguing challenge due to its reactive functional groups. Traditional methods involve nitration of benzene derivatives followed by introduction of the isocyanate group. However, recent advances in synthetic chemistry have led to more efficient and sustainable routes. For instance, flow chemistry techniques have been employed to improve yield and purity while reducing waste generation.

Recent research has also highlighted the role of computational methods in designing synthetic routes for complex molecules like 1-isocyanato-2-nitro-benzene. Molecular modeling and density functional theory (DFT) calculations have been used to predict reaction outcomes and optimize conditions for high yields. These computational tools are particularly valuable in drug discovery pipelines where rapid screening of multiple pathways is essential.

The biological activity of derivatives of 1-isocyanato-2-nitro-benzene has been investigated extensively. For example, researchers have synthesized analogs that exhibit inhibitory activity against enzymes involved in cancer metabolism. The combination of the isocyanato and nitro groups allows for fine-tuning of physicochemical properties such as solubility and binding affinity, which are critical factors in drug design.

In conclusion,1-isocyanato-2-nitro-benzene (CAS No. 3320-86-3) is a multifaceted compound with significant potential in synthetic chemistry and pharmaceutical development. Its unique structural features enable diverse chemical transformations that can lead to novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the discovery and development of innovative therapeutic agents.

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Amadis Chemical Company Limited
(CAS:3320-86-3)1-isocyanato-2-nitro-benzene
A1207793
Purity:99%
Quantity:25g
Price ($):168.0
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